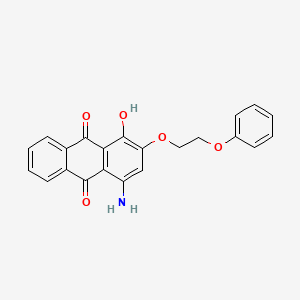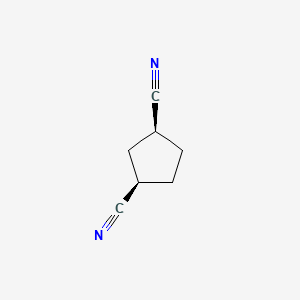
4-Phenyl-1,10-phenanthroline;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-1,10-phenanthroline;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 4-Phenyl-1,10-phenanthroline and 2,4,6-trinitrophenol. 4-Phenyl-1,10-phenanthroline is a derivative of phenanthroline, a heterocyclic organic compound known for its chelating properties and use in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenyl-1,10-phenanthroline can be synthesized through a series of reactions involving phenanthroline derivatives. One common method involves the Skraup reaction, where glycerol reacts with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent like nitrobenzene . The phenyl group is introduced through further substitution reactions.
2,4,6-Trinitrophenol is typically prepared by sulfonating phenol with concentrated sulfuric acid, followed by nitration with nitric acid or a nitrate salt . This method ensures a high yield and purity of the final product.
Industrial Production Methods
Industrial production of 4-Phenyl-1,10-phenanthroline involves large-scale Skraup reactions with optimized conditions to maximize yield and minimize by-products. For 2,4,6-trinitrophenol, industrial production focuses on controlled nitration processes to ensure safety and efficiency, given the compound’s explosive nature .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
2,4,6-Trinitrophenol primarily undergoes:
Reduction: Reduction of nitro groups to amino groups.
Nitration: Further nitration can occur under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas are used.
Substitution: Reagents such as halogens and alkylating agents are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenanthroline and phenol derivatives
Scientific Research Applications
4-Phenyl-1,10-phenanthroline has significant applications in coordination chemistry as a chelating ligand, forming stable complexes with metal ions. These complexes are used in catalysis, material science, and as probes in biochemical assays . In contrast, 2,4,6-trinitrophenol is widely used in the production of explosives, dyes, and as a reagent in analytical chemistry .
Mechanism of Action
4-Phenyl-1,10-phenanthroline exerts its effects by chelating metal ions, forming stable complexes that can participate in various catalytic and biochemical processes. The chelation process involves the nitrogen atoms in the phenanthroline ring coordinating with metal ions . 2,4,6-Trinitrophenol acts primarily as an oxidizing agent, with its nitro groups playing a crucial role in its reactivity and explosive properties .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A parent compound with similar chelating properties.
2,2’-Bipyridine: Another chelating ligand used in coordination chemistry.
4,7-Diphenyl-1,10-phenanthroline: A derivative with enhanced stability and chelating ability.
Uniqueness
4-Phenyl-1,10-phenanthroline is unique due to the presence of the phenyl group, which enhances its stability and chelating properties compared to its parent compound . 2,4,6-Trinitrophenol’s uniqueness lies in its high reactivity and explosive nature, making it distinct from other nitroaromatic compounds .
Properties
CAS No. |
62366-02-3 |
|---|---|
Molecular Formula |
C24H15N5O7 |
Molecular Weight |
485.4 g/mol |
IUPAC Name |
4-phenyl-1,10-phenanthroline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C18H12N2.C6H3N3O7/c1-2-5-13(6-3-1)15-10-12-20-18-16(15)9-8-14-7-4-11-19-17(14)18;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-12H;1-2,10H |
InChI Key |
UZXLAROGXQSQFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C(C3=NC=C2)N=CC=C4.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



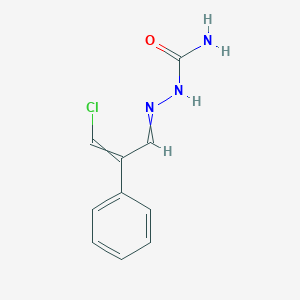
![4-[2-Oxo-2-(2-phenoxyphenyl)ethyl]benzene-1-carboximidamide](/img/structure/B14521710.png)
![Naphtho[1,2-b]thiophene, 5-bromo-3-methyl-](/img/structure/B14521719.png)
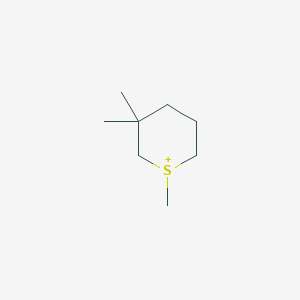
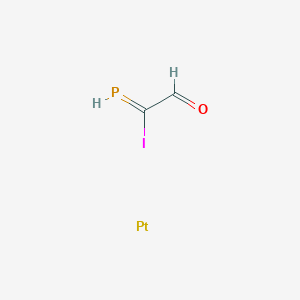

![2-[(2-Chloroethyl)amino]ethyl octadec-2-enoate](/img/structure/B14521745.png)


![1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-3-ol](/img/structure/B14521765.png)
